![molecular formula C20H16FN5O2 B2946937 4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 1903722-24-6](/img/structure/B2946937.png)
4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide” is a derivative of benzo [e] [1,2,4]triazinyl . These are stable free radicals, first reported by Blatter in 1968 . Their properties can be modified more widely and more easily through simple substitution changes .
Synthesis Analysis
The synthesis of these compounds involves various methods to synthesise and customise Blatter radicals . Recent developments in their synthesis have transformed their utility .Molecular Structure Analysis
The molecular structure of these compounds depends on their chemical structure and morphology . They have important spectroscopic, structural, electrochemical, magnetic and chemical properties .Chemical Reactions Analysis
The reactivities of these compounds to some typical electrophiles have been studied . The preferred site of substitution in all three compounds is position 1 .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be modified more widely and more easily through simple substitution changes .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Research has focused on the synthesis of hybrid molecules containing different moieties, including those with antimicrobial, antilipase, and antiurease activities. For instance, Başoğlu et al. (2013) described the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, showcasing their potential antimicrobial activity against various microorganisms, as well as antiurease and antilipase activities in certain compounds Başoğlu, S., Ulker, S., Alpay‐Karaoglu, S., & Demirbas, N. (2013). Medicinal Chemistry Research.
Anticancer and Antiviral Activities
Another aspect of research is the discovery of compounds with potential anticancer and antiviral activities. Hebishy et al. (2020) presented a study on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating remarkable antiavian influenza virus activity, indicating the potential of such compounds in antiviral research Hebishy, A., Salama, H. T., & Elgemeie, G. (2020). ACS Omega.
Wirkmechanismus
Target of Action
The primary target of this compound is the Bcl-2 protein . Bcl-2 is a key regulator of apoptosis, or programmed cell death, and plays a crucial role in cellular responses to stress and survival signals .
Mode of Action
The compound binds to the Bcl-2 protein with a KD value of 400 μM . This binding can inhibit the function of Bcl-2, thereby promoting apoptosis and potentially leading to the death of cancer cells .
Biochemical Pathways
The compound’s action on Bcl-2 affects the apoptotic pathway . By inhibiting Bcl-2, the compound disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell. This disruption can trigger apoptosis, leading to the elimination of potentially harmful cells .
Result of Action
By promoting apoptosis through the inhibition of Bcl-2, the compound can potentially lead to the death of cancer cells . This makes it a potential candidate for the development of Bcl-2 selective anti-cancer agents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c21-15-7-5-13(6-8-15)14-11-18(23-12-14)19(27)22-9-10-26-20(28)16-3-1-2-4-17(16)24-25-26/h1-8,11-12,23H,9-10H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQDCWZMLJCHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.